molecular formula C11H11BrFNO2 B1441872 N-(3-Bromo-4-fluorobenzoyl)morpholine CAS No. 1007207-89-7

N-(3-Bromo-4-fluorobenzoyl)morpholine

Cat. No. B1441872
CAS RN: 1007207-89-7
M. Wt: 288.11 g/mol
InChI Key: LQLSTTTUFUYAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Bromo-4-fluorobenzoyl)morpholine” is a chemical compound with the CAS Number: 1007207-89-7 . It has a molecular weight of 288.12 and its IUPAC name is 4-(3-bromo-4-fluorobenzoyl)morpholine .


Molecular Structure Analysis

The InChI code for “N-(3-Bromo-4-fluorobenzoyl)morpholine” is 1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-(3-Bromo-4-fluorobenzoyl)morpholine” is a solid . Its SMILES string, which represents the structure of the molecule, is O=C(C1=CC(Br)=C(F)C=C1)N2CCOCC2 .

Scientific Research Applications

1. Synthesis of Novel Heterocycles

  • Studies like that of Prasad et al. (2018) focus on synthesizing novel heterocyclic compounds using morpholine derivatives. These compounds are evaluated for their antiproliferative activity and characterized by methods like X-ray diffraction and Hirshfeld surface analysis (Prasad et al., 2018).

2. Antimicrobial Activities

  • Research by Başoğlu et al. (2012) involves synthesizing linezolid-like molecules with morpholine components and evaluating their antimicrobial activities, demonstrating potential in the field of antibiotic drug development (Başoğlu et al., 2012).
  • Janakiramudu et al. (2017) conducted a study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, assessing their antimicrobial potency and molecular docking studies (Janakiramudu et al., 2017).

3. Crystal Structure and Biological Activity

  • The work by Banu et al. (2013) explores the crystal structure analysis of morpholine derivatives and their potential biological activities, particularly in the context of antimicrobial properties (Banu et al., 2013).

4. Antitumor Activities

  • Tang and Fu (2018) synthesized a compound involving a morpholino group and assessed its inhibition effect on various cancer cell lines (Tang & Fu, 2018).

5. Development of Gastrokinetic Agents

  • Kato et al. (1992) prepared benzamide derivatives containing a morpholinyl group, evaluated for gastrokinetic activity. This study highlights the potential of morpholine derivatives in the development of new drugs (Kato et al., 1992).

Safety and Hazards

“N-(3-Bromo-4-fluorobenzoyl)morpholine” is classified as Acute Tox. 3 Oral , indicating that it is toxic if swallowed. The safety information suggests that one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLSTTTUFUYAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674539
Record name (3-Bromo-4-fluorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-fluorobenzoyl)morpholine

CAS RN

1007207-89-7
Record name (3-Bromo-4-fluorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromo-4-fluorobenzoyl)morpholine
Reactant of Route 2
Reactant of Route 2
N-(3-Bromo-4-fluorobenzoyl)morpholine
Reactant of Route 3
Reactant of Route 3
N-(3-Bromo-4-fluorobenzoyl)morpholine
Reactant of Route 4
Reactant of Route 4
N-(3-Bromo-4-fluorobenzoyl)morpholine
Reactant of Route 5
Reactant of Route 5
N-(3-Bromo-4-fluorobenzoyl)morpholine
Reactant of Route 6
Reactant of Route 6
N-(3-Bromo-4-fluorobenzoyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.